molecular formula C10H8ClN3O3 B2655483 2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 847837-42-7

2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B2655483
M. Wt: 253.64
InChI Key: RIVSJAATNOYXMI-UHFFFAOYSA-N
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Description

The compound “2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole” is an organic compound containing a 1,3,4-oxadiazole ring, a chloroethyl group, and a 4-nitrophenyl group. The 1,3,4-oxadiazole ring is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The chloroethyl group is an alkyl group consisting of two carbon atoms and a chlorine atom. The 4-nitrophenyl group consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with a nitro group (-NO2) attached to the fourth carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, chloroformates are typically colorless, volatile liquids that degrade in moist air . The presence of the 4-nitrophenyl group could potentially make this compound a pale yellow color .

Scientific Research Applications

Green Synthesis Approaches

The development of green synthesis methods for 1,3,4-oxadiazole derivatives, including compounds similar to 2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, has been a focus of recent research. A notable study outlined an eco-friendly protocol for synthesizing 2-aryl-1,3,4-oxadiazoles using water as the reaction medium, highlighting the method's high yields, energy efficiency, and the elimination of catalysts, marking a significant step towards sustainable chemistry practices (Zhu et al., 2015).

Corrosion Inhibition

Research on the inhibitive effect of substituted oxadiazoles, including 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, on the corrosion of mild steel in hydrochloric acid has revealed that these compounds can significantly impact the corrosion process. Specifically, studies have demonstrated how these oxadiazoles interact with the steel surface to prevent corrosion, providing insights into their potential applications in corrosion protection technologies (Lagrenée et al., 2001).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives have been extensively investigated. Research has highlighted the synthesis and evaluation of these compounds, showing significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings underline the potential of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Jafari et al., 2017).

Anti-inflammatory and Analgesic Applications

The exploration of 1,3,4-oxadiazole derivatives for their anti-inflammatory and analgesic properties has led to the discovery of compounds with promising therapeutic potential. Studies focusing on the synthesis and evaluation of these derivatives have found significant activity, emphasizing their potential in developing non-ulcerogenic anti-inflammatory and analgesic medications (Bhandari et al., 2010).

Liquid Crystalline and Luminescent Properties

Research into the liquid crystalline and photoluminescent properties of 1,3,4-oxadiazole derivatives has revealed their potential in materials science. Studies have shown that these compounds can exhibit various mesophases and emit strong fluorescence, suggesting applications in displays, sensors, and other optoelectronic devices (Abboud et al., 2017).

properties

IUPAC Name

2-(1-chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-6(11)9-12-13-10(17-9)7-2-4-8(5-3-7)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVSJAATNOYXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

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